BenchChemオンラインストアへようこそ!

TLX agonist 1

TLX/NR2E1 Binding Affinity Transcriptional Repression

TLX agonist 1 (CCRP2, SUN23314) is the original first-generation chemical probe that established TLX/NR2E1 as a druggable target (Benod et al., 2014). Unlike newer nanomolar-potency analogs, this compound features the distinct ccrp2 scaffold and serves as the essential reference control for reproducing foundational TLX binding, transcriptional repression, and selectivity profiling experiments. Procuring this exact benchmark compound ensures comparability when validating new findings or performing head-to-head benchmarking of improved TLX agonists. Ideal for initial target validation studies in neural stem cell homeostasis, proliferation, and differentiation models.

Molecular Formula C23H26N4O
Molecular Weight 374.5 g/mol
Cat. No. B3039094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLX agonist 1
Molecular FormulaC23H26N4O
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H26N4O/c1-18-17-21(24-25(18)2)23(28)27-15-13-26(14-16-27)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17,22H,13-16H2,1-2H3
InChIKeySSGJAUSSGPIZEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TLX Agonist 1 (CCRP2, SUN23314): An Orphan Nuclear Receptor TLX (NR2E1) Modulator for Neurogenesis and Stem Cell Research Procurement


TLX agonist 1 (also known as CCRP2 or SUN23314) is a small molecule modulator of the orphan nuclear receptor tailless (TLX, NR2E1). It is characterized as an agonist that binds directly to recombinant TLX protein and enhances its transcriptional repressive activity [1]. This compound, with a molecular weight of 374.48 g/mol and the chemical formula C23H26N4O, serves as a foundational chemical probe for investigating TLX's role as a master regulator of neural stem cell (NSC) homeostasis and neurogenesis [2].

Why TLX Agonist 1 is Not Interchangeable: Chemical Scaffold and Functional Selectivity Differentiate It from Next-Generation TLX Modulators


While more recently developed TLX agonists like TLX agonist 31 and TLX agonist 3 exhibit enhanced potency in the nanomolar range, TLX agonist 1 remains a chemically and functionally distinct tool compound . It was identified in the first medium-throughput screen for TLX ligands, establishing its unique ccrp2 scaffold as the original proof-of-concept that TLX is druggable [1]. Substituting it with a newer, more potent analog would represent a change in chemical scaffold, potentially altering the compound's selectivity profile over other nuclear receptors and its precise mode of modulating TLX oligomerization and transcriptional repression [2]. Therefore, for target validation studies, comparing results across different chemical series or for reproducing foundational experiments, generic substitution is scientifically unsound.

Quantitative Differentiation of TLX Agonist 1: A Comparative Evidence Guide for Scientific Selection


Binding Affinity and Functional Potency for TLX (NR2E1) Compared to Next-Generation Agonists

TLX agonist 1 (ccrp2) demonstrates a binding affinity (Kd) of 650 nM and a functional potency (EC50) of 1.0 μM for enhancing TLX transcriptional repressive activity in a cell-free assay [1]. In comparison, the more recently developed TLX agonist 31 exhibits a significantly higher affinity and potency, with a reported Kd of 160 nM and an EC50 of 100 nM . This cross-study comparison highlights a clear potency difference, with TLX agonist 31 being approximately 6.5-fold more potent in binding and 10-fold more potent in the functional assay. Another comparator, TLX agonist 3, has a reported EC50 of 0.25 μM and a Kd of 1.6 μM, indicating a different potency-affinity relationship compared to both TLX agonist 1 and TLX agonist 31 .

TLX/NR2E1 Binding Affinity Transcriptional Repression Potency

Selectivity Profile Over Related Nuclear Receptors at 10 µM

The selectivity of TLX agonist 1 (ccrp2) was assessed in cellular transactivation assays against a panel of related nuclear receptors, including PNR (NR2E3), RXRα, COUP-TFII, and ERβ, at a concentration of 10 µM [1]. While the study by Benod et al. does not provide quantitative selectivity ratios, it establishes the experimental context for evaluating TLX agonist 1's off-target activity. In contrast, next-generation compounds like TLX agonist 3 are explicitly described as having 'high selectivity over related nuclear receptors' . Furthermore, the fragment-fused compound 10 was developed with the explicit goal of achieving 'high selectivity over related nuclear receptors' [2].

Nuclear Receptor Selectivity Off-Target Effects TLX Chemical Probe

Chemical Identity and Purity as a Critical Procurement Criterion

The exact chemical identity of TLX agonist 1 is (4-benzhydrylpiperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone, with the CAS number 958323-31-4 . Reputable vendors, such as Selleck Chemicals, provide this compound with a verified purity of 99.95% as determined by HPLC, ensuring high lot-to-lot consistency for reproducible research . This level of characterization and quality control is a fundamental differentiator when compared to sourcing from non-specialist chemical suppliers where the identity and purity of the ccrp2 scaffold may not be as rigorously validated.

Chemical Identity Purity QC Procurement

Characterization as a TLX Agonist Tool Compound in Foundational Research

TLX agonist 1 (ccrp2) is characterized not just by its potency but by its historical role as one of the first synthetic ligands to demonstrate that the orphan nuclear receptor TLX is druggable [1]. Its mechanism of action—binding to the TLX ligand-binding domain and enhancing transcriptional repression—was established in the seminal work by Benod et al. (2014) [1]. In contrast, more recently developed agonists like compound 10 from the Faudone et al. (2022) study were designed through rational fragment fusion, with the explicit goal of creating a 'valuable TLX agonist tool with submicromolar potency and high selectivity' suitable for functional studies [2].

Tool Compound Target Validation Neurogenesis Chemical Probe

Procurement-Driven Application Scenarios for TLX Agonist 1


Replication and Extension of Foundational TLX Druggability Studies

TLX agonist 1 (ccrp2) is the optimal compound for researchers aiming to reproduce or build upon the original experiments that demonstrated TLX is a druggable target. This includes studies on TLX binding, transcriptional repression, and initial selectivity profiling as described by Benod et al. (2014) [1]. Using the exact same tool compound ensures comparability and is essential for validating new findings against this established benchmark.

Comparative Studies with Next-Generation TLX Agonists

To contextualize the improved potency and selectivity of newer TLX agonists like TLX agonist 31 or compound 10, TLX agonist 1 serves as a critical reference control [2]. Direct head-to-head comparisons in binding assays, cellular reporter assays, or functional studies in neural stem cells can quantify the advancement represented by these newer chemical tools and validate their superior properties.

Target Validation in Neural Stem Cell and Neurogenesis Research

As a first-generation tool compound, TLX agonist 1 is suitable for initial target validation studies exploring the role of TLX-mediated transcriptional repression in neural stem cell (NSC) homeostasis, proliferation, and differentiation [1]. Its use is appropriate for generating preliminary phenotypic data in NSC models, which can then be confirmed and extended with more potent and selective agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for TLX agonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.